pGlu-Asp-Pro-Phe-Leu-Arg-Phe-NH2
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Overview
Description
pGlu-Asp-Pro-Phe-Leu-Arg-Phe-NH2 is a heptapeptide originally isolated from the ganglia of the snail Helix aspersa. This compound is a member of the FMRFamide-related peptides (FaRPs), which are known for their diverse physiological effects, including modulation of muscle contraction and neurotransmission .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pGlu-Asp-Pro-Phe-Leu-Arg-Phe-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection and Coupling: The N-terminal protecting group is removed, and the next amino acid, also protected at the N-terminus, is coupled to the growing chain using coupling reagents like HBTU or DIC.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is assembled.
Cleavage and Purification: The completed peptide is cleaved from the resin and purified, typically by high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of large-scale HPLC systems ensures the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
pGlu-Asp-Pro-Phe-Leu-Arg-Phe-NH2 can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue if present, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with analogs to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid analogs and coupling reagents like HBTU or DIC.
Major Products Formed
Oxidation: Methionine sulfoxide (if methionine is present).
Reduction: Free thiols from disulfide bonds.
Substitution: Peptide analogs with modified amino acid residues.
Scientific Research Applications
pGlu-Asp-Pro-Phe-Leu-Arg-Phe-NH2 has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in neurotransmission and muscle contraction in various organisms.
Medicine: Explored for its potential therapeutic effects, including modulation of blood pressure and heart rate.
Industry: Utilized in the development of peptide-based drugs and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of pGlu-Asp-Pro-Phe-Leu-Arg-Phe-NH2 involves binding to specific receptors on target cells, leading to the activation of intracellular signaling pathways. This peptide can modulate ion channels, leading to changes in membrane potential and cellular activity. In the case of muscle contraction, it interacts with receptors on muscle cells, leading to calcium influx and subsequent contraction .
Comparison with Similar Compounds
Similar Compounds
FMRFamide: A tetrapeptide with similar physiological effects but a shorter sequence.
FLRFamide: Another tetrapeptide with similar functions.
pQDPFLRFamide: A heptapeptide with a similar structure but different amino acid residues.
Uniqueness
pGlu-Asp-Pro-Phe-Leu-Arg-Phe-NH2 is unique due to its specific sequence, which confers distinct binding properties and physiological effects. Its ability to modulate both neurotransmission and muscle contraction makes it a valuable tool in research .
Properties
IUPAC Name |
4-[2-[[1-[[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-oxo-3-[(5-oxopyrrolidine-2-carbonyl)amino]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H61N11O10/c1-25(2)21-31(40(62)50-28(15-9-19-48-44(46)47)38(60)51-30(37(45)59)22-26-11-5-3-6-12-26)52-41(63)32(23-27-13-7-4-8-14-27)53-42(64)34-16-10-20-55(34)43(65)33(24-36(57)58)54-39(61)29-17-18-35(56)49-29/h3-8,11-14,25,28-34H,9-10,15-24H2,1-2H3,(H2,45,59)(H,49,56)(H,50,62)(H,51,60)(H,52,63)(H,53,64)(H,54,61)(H,57,58)(H4,46,47,48) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLWGEQPXAKIVMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)C(CC(=O)O)NC(=O)C4CCC(=O)N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H61N11O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
904.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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